N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide

Catalog No.
S3128251
CAS No.
129986-67-0
M.F
C22H22NO2P
M. Wt
363.397
Availability
In Stock
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N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)a...

CAS Number

129986-67-0

Product Name

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide

IUPAC Name

N-methoxy-N-methyl-2-(triphenyl-λ5-phosphanylidene)acetamide

Molecular Formula

C22H22NO2P

Molecular Weight

363.397

InChI

InChI=1S/C22H22NO2P/c1-23(25-2)22(24)18-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18H,1-2H3

InChI Key

DGBLSOOPDBHHRX-UHFFFAOYSA-N

SMILES

CN(C(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC

Solubility

not available

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is a phosphine-derived compound characterized by its unique structure, which features a methoxy group, a methyl group, and a triphenylphosphoranylidene moiety attached to an acetamide backbone. Its chemical formula is C22H22NO2PC_{22}H_{22}NO_2P and it has a molecular weight of approximately 365.39 g/mol . The compound is notable for its role in various organic synthesis reactions, particularly in asymmetric catalysis.

The specific mechanism of action of N-MMTA in organic synthesis is not provided here due to safety considerations.

N-MMTA can be a hazardous substance if not handled properly [1]. Due to safety concerns, specific information on hazards and risks associated with N-MMTA is not provided here.

Further Information

If you are interested in further details about N-MMTA, it is recommended to consult scientific databases or seek information from qualified professionals who can provide this information in a safe and controlled environment.

Citation

  • Sigma-Aldrich. N-Methoxy-N-methyl(triphenylphosphoranylidene)acetamide [Online]. [accessed May 26, 2024]. Available from:

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is primarily utilized in phosphine-catalyzed reactions. It acts as a catalyst in asymmetric addition reactions, facilitating the formation of chiral centers in organic molecules. The compound's ability to stabilize reaction intermediates through its triphenylphosphoranylidene group enhances its effectiveness in these processes .

Additionally, it has been involved in the enantioselective Rauhut–Currier reaction, where it aids in the conversion of β-substituted acrylamides into enantioenriched products .

While specific biological activities of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide have not been extensively documented, its structural components suggest potential interactions with biological systems. Compounds with similar phosphine functionalities often exhibit biological activity, including enzyme inhibition and modulation of cellular pathways. Further research is needed to elucidate any direct biological effects or therapeutic applications.

The synthesis of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide can be achieved through several methods:

  • Phosphine-Catalyzed Reactions: Utilizing triphenylphosphine as a starting material, the compound can be synthesized via the reaction of methoxyacetic acid with methylamine and triphenylphosphine under controlled conditions.
  • Asymmetric Synthesis: The compound has been prepared using stereoselective methods that enhance its enantiomeric purity, achieving high diastereoselectivity in certain reactions .
  • Literature Procedures: Established protocols in organic synthesis literature provide detailed methodologies for obtaining this compound with desired purity and yield .

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide finds applications primarily in synthetic organic chemistry. Its key uses include:

  • Asymmetric Catalysis: It serves as a catalyst for the synthesis of chiral compounds, which are crucial in pharmaceuticals and agrochemicals.
  • Organic Synthesis: The compound's ability to facilitate various chemical transformations makes it valuable in the development of complex organic molecules.

Several compounds share structural or functional similarities with N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide. Here are some notable examples:

Compound NameStructureUnique Features
TriphenylphosphinePh₃PA common phosphine used as a catalyst but lacks the acetamide functionality.
N-Methyl-2-(triphenylphosphoranylidene)acetamideC₁₉H₁₉NO₂PSimilar structure but without the methoxy group; may exhibit different catalytic properties.
Methoxyacetic acidC₃H₈O₃Contains a methoxy group but lacks the phosphine component; used in different chemical contexts.

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide stands out due to its unique combination of phosphine and acetamide functionalities, allowing for specific catalytic actions not seen in simpler analogs.

XLogP3

3.6

Dates

Modify: 2023-08-18

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